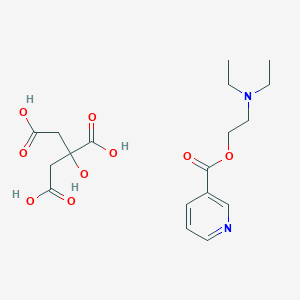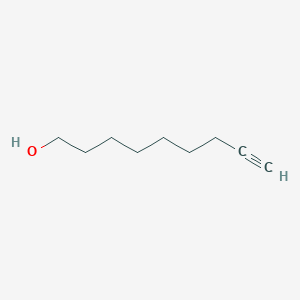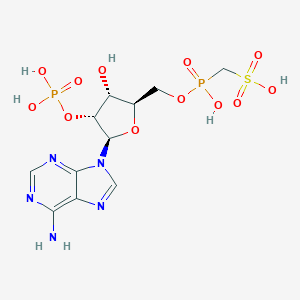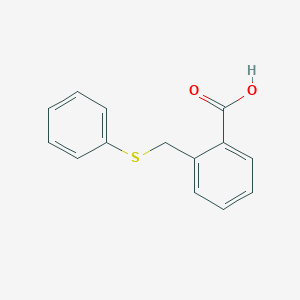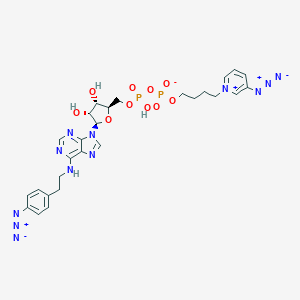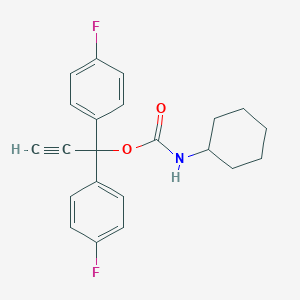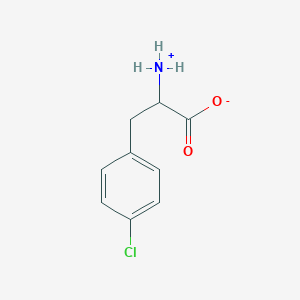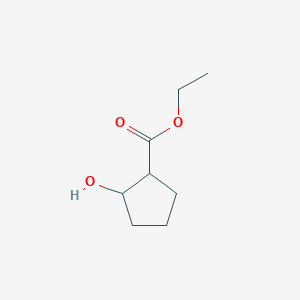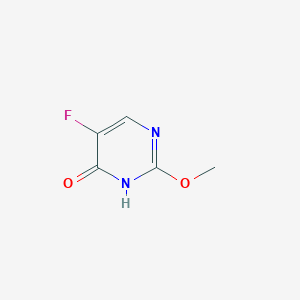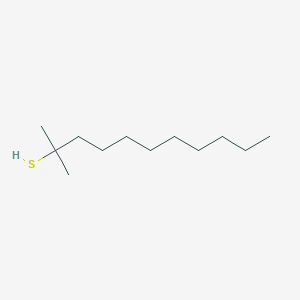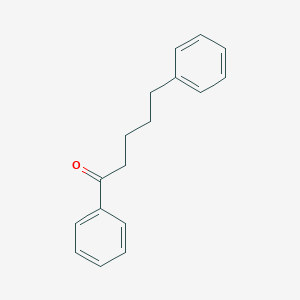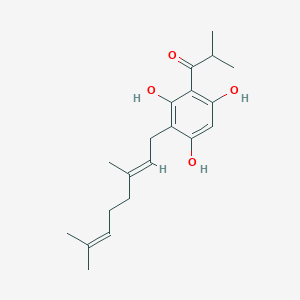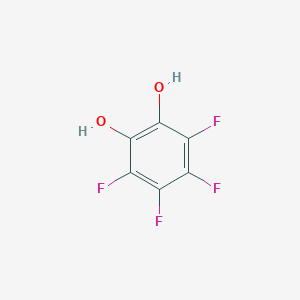![molecular formula C10H20O4 B158256 [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol CAS No. 1855-65-8](/img/structure/B158256.png)
[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol, also known as THCM, is a cycloaliphatic polyol used in the synthesis of epoxy resins. It is a white crystalline solid with a molecular weight of 368.5 g/mol and a melting point of 98-102°C. THCM has become increasingly popular in the field of scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol is not well understood, but it is believed to be due to its ability to form highly cross-linked networks. These networks are thought to provide mechanical strength and chemical resistance to materials in which [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol is used.
Efectos Bioquímicos Y Fisiológicos
[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol has not been extensively studied for its biochemical and physiological effects. However, it is considered to be relatively non-toxic and has been used in biomedical applications such as drug delivery systems and tissue engineering.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol in lab experiments is its ability to form highly cross-linked networks that provide mechanical strength and chemical resistance. However, [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol can be difficult to handle due to its high viscosity and tendency to crystallize. It also requires careful control of reaction conditions to achieve high yields and purity.
Direcciones Futuras
There are many potential future directions for research on [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol. One area of interest is the synthesis of new cycloaliphatic polyols with improved properties. Another area of interest is the development of new applications for [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol in fields such as biomedicine and electronics. Finally, there is a need for further research on the biochemical and physiological effects of [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol to ensure its safety for use in these applications.
Métodos De Síntesis
[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol can be synthesized through a multi-step process starting with the reaction of cyclohexanone with formaldehyde to produce 4-hydroxymethylcyclohexanone. This intermediate is then reacted with formaldehyde and sodium borohydride to produce [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol. The synthesis of [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol is a complex process that requires careful control of reaction conditions to achieve high yields and purity.
Aplicaciones Científicas De Investigación
[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol has been widely used in scientific research due to its ability to form highly cross-linked epoxy networks. These networks have a variety of potential applications in fields such as coatings, adhesives, and composites. [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol has also been used as a building block in the synthesis of other cycloaliphatic polyols with improved properties.
Propiedades
Número CAS |
1855-65-8 |
|---|---|
Nombre del producto |
[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol |
Fórmula molecular |
C10H20O4 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
[1,4,4-tris(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C10H20O4/c11-5-9(6-12)1-2-10(7-13,8-14)4-3-9/h11-14H,1-8H2 |
Clave InChI |
NIDZWWNRMZPMLN-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1(CO)CO)(CO)CO |
SMILES canónico |
C1CC(CCC1(CO)CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



